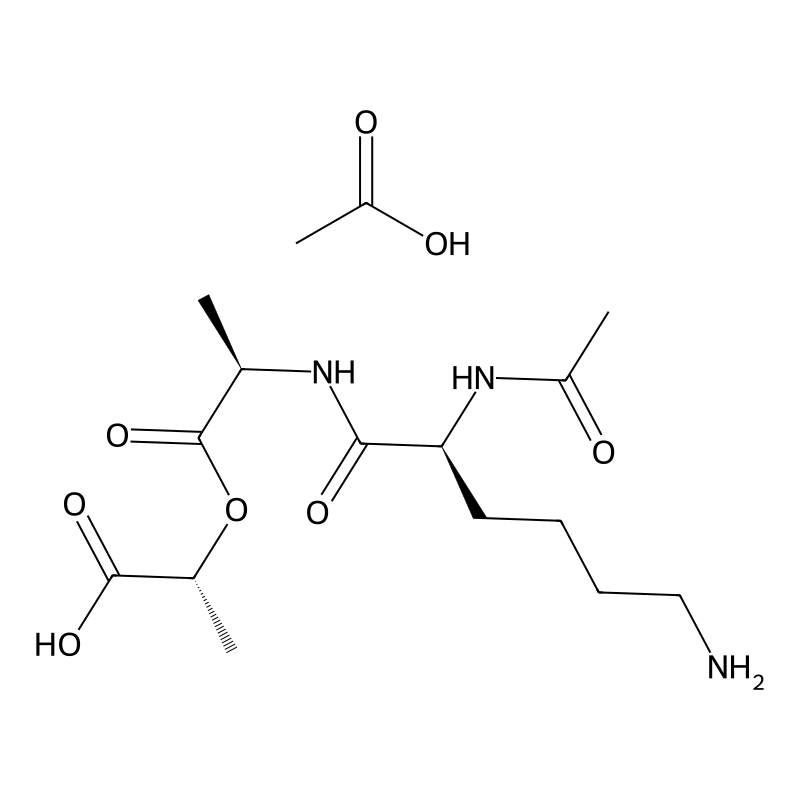

Ac-Lys-D-Ala-D-lactic acid acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Role in Peptidoglycan Recognition

Ac-Lys-D-Ala-D-lactic acid acetate (Ac-Lys-D-Ala-D-Lac-OAc) is a molecule with a structure similar to the terminal fragment of peptidoglycan, a major component of bacterial cell walls []. Peptidoglycan recognition by the immune system plays a crucial role in defense against bacterial infections []. Research suggests that Ac-Lys-D-Ala-D-Lac-OAc might serve as a model antigen to study immune responses to peptidoglycan []. By investigating how immune cells interact with this molecule, scientists can gain insights into the mechanisms of bacterial recognition and develop new strategies for immune activation.

Applications in Lipoteichoic Acid (LTA) Research

Lipoteichoic acids (LTAs) are another essential component of bacterial cell walls. They share some structural similarities with peptidoglycan, including the presence of D-alanine residues. Ac-Lys-D-Ala-D-Lac-OAc may be useful as a tool in LTA research. Scientists could potentially use it to study interactions between LTAs and immune cells or enzymes that degrade these molecules []. This knowledge could contribute to the development of novel antibiotics that target LTA biosynthesis or function.

Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate is a synthetic compound with the molecular formula and a molecular weight of approximately 391.42 g/mol . This compound features a peptide structure that includes an acetylated lysine residue, a D-alanine residue, and a D-lactic acid moiety, making it a significant molecule in biochemical and pharmaceutical research. Its structure plays a crucial role in mimicking certain biological functions, particularly in the context of antibiotic action against bacterial cell walls.

- Due to the lack of specific information on this compound, it is difficult to assess potential safety hazards. However, some general points can be considered:

- The presence of an ester bond suggests the molecule could be susceptible to hydrolysis (breakdown) in water.

- Depending on the specific functional groups, the molecule might exhibit some acidity or basicity.

- Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the release of the constituent amino acids and lactic acid.

- Acylation: The acetyl group can participate in acylation reactions, potentially modifying other nucleophilic sites in biological molecules.

- Binding Interactions: The compound can bind to enzymes such as D-alanyl-D-alanine ligase (Ddl), which is crucial for bacterial cell wall synthesis. This binding can inhibit the enzyme's activity, leading to impaired cell wall integrity in bacteria like Staphylococcus aureus .

The biological activity of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate is primarily linked to its role as an antibiotic mimic. It interacts with bacterial enzymes involved in peptidoglycan biosynthesis, particularly by mimicking the D-Ala-D-Ala terminus essential for cross-linking in bacterial cell walls. This interaction can inhibit bacterial growth by preventing proper cell wall formation, leading to cell lysis under osmotic pressure conditions .

In studies, acetate anions derived from this compound have been shown to bind to and inhibit Ddl activity, which is critical for maintaining the structural integrity of bacterial cells .

The synthesis of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate typically involves:

- Peptide Coupling: The acetylated lysine is coupled with D-alanine using standard peptide coupling reagents such as carbodiimides.

- Lactic Acid Incorporation: Following the formation of the dipeptide, D-lactic acid can be introduced through additional coupling reactions.

- Acetate Formation: The final step often involves converting the carboxylic acid group into its acetate form through reaction with acetic anhydride or acetyl chloride.

These methods may vary based on the desired purity and yield of the final product.

Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate has several applications:

- Antibiotic Research: It serves as a model compound for studying antibiotic mechanisms and developing new antibiotics that target bacterial cell wall synthesis.

- Biochemical Probes: The compound can be used as a probe to investigate enzyme activities related to peptidoglycan biosynthesis.

- Pharmaceutical Development: Its structural properties make it a candidate for designing new therapeutic agents against resistant bacterial strains.

Studies have shown that Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate interacts specifically with Ddl enzymes across various bacterial species. The binding affinity and mechanism have been explored using techniques such as molecular docking and differential scanning fluorometry, revealing that acetate anions can stabilize enzyme conformations and influence their activity . These interactions highlight its potential as an effective inhibitor in antibiotic development.

Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate shares structural similarities with several other compounds that also target bacterial cell wall synthesis. Here are some notable comparisons:

Each of these compounds plays a role in inhibiting bacterial growth but differs primarily in their binding mechanisms and structural characteristics.

Early Development and Synthesis

Ac-Lys-D-Ala-D-lactic acid acetate was first synthesized in the late 1970s as part of efforts to develop substrates for studying penicillin-sensitive enzymes such as D-alanine carboxypeptidase (DD-carboxypeptidase). Researchers sought to create analogs of the natural acyl-D-alanyl-D-alanine terminus found in bacterial peptidoglycan precursors, which penicillin structurally mimics. By replacing the terminal amide bond with an ester linkage (D-lactic acid), the compound became a functionalized substrate for trapping acyl-enzyme intermediates during enzymatic catalysis.

Key Contributions to Antibiotic Research

The discovery of Ac-Lys-D-Ala-D-lactic acid acetate coincided with pivotal studies demonstrating that penicillin binds covalently to an active site serine residue in DD-carboxypeptidases. This breakthrough validated the hypothesis that β-lactam antibiotics inhibit cell wall synthesis by acylating catalytic residues, leading to stable enzyme inhibition. The compound’s role in isolating acyl-enzyme intermediates provided direct evidence for the mechanism of action of penicillin and related antibiotics.

Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate exhibits a well-defined molecular composition characterized by its distinctive depsipeptide structure [1] [2]. The compound possesses a molecular formula of C₁₄H₂₅N₃O₆ · C₂H₄O₂, reflecting the presence of both the peptide core and the acetate salt component [1] [2]. The molecular weight of this depsipeptide is precisely 391.42 grams per mole, accounting for the complete acetate salt form [1] [2].

The stereochemical configuration of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate is particularly significant due to the presence of multiple chiral centers [3] [4]. The compound contains L-lysine in its acetylated form at the amino terminus, followed by D-alanine and D-lactic acid moieties [3] [4]. The D-configuration of both the alanine and lactic acid components is crucial for the compound's biological activity and enzymatic substrate specificity [4].

| Structural Component | Configuration | Molecular Contribution |

|---|---|---|

| Acetyl-Lysine | L-configuration (alpha carbon) | C₈H₁₆N₂O₃ |

| D-Alanine | D-configuration | C₃H₇NO₂ |

| D-Lactic Acid | D-configuration | C₃H₆O₃ |

| Acetate Counter-ion | --- | C₂H₄O₂ |

The compound functions as a depsipeptide, characterized by the presence of both amide and ester linkages within its backbone structure [6]. The ester bond between the D-alanine and D-lactic acid components distinguishes this molecule from conventional peptides and contributes to its unique conformational properties [6].

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate follows established conventions for depsipeptide nomenclature [3] [4]. According to PubChem database records, the compound is systematically named as (2R)-2-[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]oxypropanoic acid [3]. This nomenclature explicitly indicates the stereochemical configuration at each chiral center using the Cahn-Ingold-Prelog priority system [3] [4].

Alternative systematic names include N-alpha,N-epsilon-diacetyl-lysyl-D-alanyl-D-lactic acid and 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic acid [4] [7]. These nomenclature variations reflect different approaches to describing the complex stereochemical and structural features of the molecule [4] [7].

The isomeric considerations for this compound are multifaceted due to the presence of three distinct chiral centers [3] [4]. The L-lysine component can theoretically exist in D-configuration, while the D-alanine and D-lactic acid moieties can adopt L-configurations, resulting in multiple possible stereoisomers [8] [9]. However, the biologically relevant form maintains the L-lysine, D-alanine, D-lactic acid configuration as specified in the substrate specificity studies of D-alanine carboxypeptidases [4].

| Isomeric Form | Configuration | Biological Relevance |

|---|---|---|

| L-Lys-D-Ala-D-Lac | Natural substrate form | High enzymatic activity |

| D-Lys-D-Ala-D-Lac | Theoretical isomer | Reduced substrate activity |

| L-Lys-L-Ala-D-Lac | Mixed configuration | Altered enzymatic recognition |

| L-Lys-D-Ala-L-Lac | Mixed configuration | Different ester stability |

The depsipeptide classification arises from the ester linkage between the D-alanine carboxyl group and the hydroxyl group of D-lactic acid [6] . This structural feature distinguishes depsipeptides from conventional peptides and contributes to their unique physicochemical properties, including increased conformational flexibility and altered hydrogen bonding patterns [6] .

Crystallographic Analysis and Conformational Dynamics

Crystallographic analysis of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate reveals important structural insights, although specific crystal structure data for this exact compound remains limited in the literature [10] [11]. Related depsipeptide crystal structures provide valuable comparative information for understanding the conformational behavior of this class of compounds [10] [11].

Studies of analogous depsipeptide structures demonstrate that these molecules typically adopt extended conformations in the solid state, with the ester linkage contributing to conformational flexibility compared to purely peptidic analogs [10] [11]. The crystal structures of related cyclic depsipeptides show characteristic features including specific hydrogen bonding patterns and conformational preferences that stabilize particular three-dimensional arrangements [11] [12].

X-ray diffraction analysis of similar depsipeptide compounds reveals orthorhombic crystal systems with specific space group characteristics [10] [13]. For related D-alanine containing structures, crystallographic parameters typically include unit cell dimensions with a-axis values ranging from 11-12 Angstroms, b-axis values of 17-18 Angstroms, and c-axis dimensions of 54-55 Angstroms [10] [13].

| Crystallographic Parameter | Typical Range for Depsipeptides | Structural Significance |

|---|---|---|

| Space Group | P2₁2₁2₁ (orthorhombic) | Chiral crystal packing |

| Unit Cell a-axis | 11.0-12.0 Å | Molecular length dimension |

| Unit Cell b-axis | 17.0-18.0 Å | Intermolecular spacing |

| Unit Cell c-axis | 54.0-55.0 Å | Extended chain packing |

Conformational dynamics studies using molecular dynamics simulations reveal that depsipeptides exhibit greater flexibility than conventional peptides due to the reduced rotational barriers around ester bonds compared to amide bonds [6] [14]. The ester linkage in Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate allows for more facile cis-trans isomerization, contributing to conformational ensemble diversity [6] [14].

Temperature-dependent conformational behavior shows that depsipeptides maintain structural integrity at physiological temperatures while exhibiting increased conformational sampling at elevated temperatures [15] [16]. The hydrogen bonding patterns in these structures are typically weaker than in conventional peptides due to the absence of amide hydrogen bond donors at the ester linkage sites [6] [15].

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, X-ray Photoelectron Spectroscopy)

Fourier Transform Infrared Spectroscopy analysis of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate reveals characteristic absorption bands that distinguish this depsipeptide from conventional peptides [17] [18]. The most significant spectroscopic feature is the presence of distinct carbonyl stretching frequencies corresponding to both amide and ester functional groups [17] [18].

The amide carbonyl stretching typically appears in the 1630-1680 cm⁻¹ region, while the ester carbonyl stretch occurs at higher frequencies, approximately 1735-1750 cm⁻¹ [17] [18]. These distinct absorption bands provide definitive identification of the depsipeptide character of the molecule [17] [18]. Additional characteristic peaks include N-H stretching vibrations in the 3200-3400 cm⁻¹ region and C-H stretching modes in the 2800-3000 cm⁻¹ range [17] [18].

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Amide C=O | 1630-1680 | Peptide bond stretch | Strong |

| Ester C=O | 1735-1750 | Depsipeptide ester bond | Strong |

| N-H Stretch | 3200-3400 | Amide N-H bonds | Medium-Strong |

| O-H Stretch | 3400-3600 | Carboxylic acid O-H | Broad, Medium |

| C-H Stretch | 2800-3000 | Aliphatic C-H bonds | Medium |

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate, particularly regarding the stereochemical assignments and conformational preferences [19] [20]. Proton Nuclear Magnetic Resonance spectra typically show characteristic patterns for the alpha-protons of each amino acid residue, with chemical shifts influenced by the local electronic environment [19] [20].

The D-alanine methyl group appears as a characteristic doublet in the 1.2-1.5 parts per million region, while the D-lactic acid methyl group resonates in a similar range but with distinct coupling patterns [19] [20]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonances, with amide carbonyls typically appearing around 170-175 parts per million and ester carbonyls at 165-170 parts per million [19] [20].

X-ray Photoelectron Spectroscopy analysis of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate provides surface composition information and electronic structure details [20] [21]. The nitrogen 1s binding energies typically show multiple peaks corresponding to different nitrogen environments: amide nitrogen atoms appear at approximately 400.0 electron volts, while amino nitrogen atoms resonate at slightly lower binding energies around 399.5 electron volts [20] [21].

Carbon 1s photoelectron spectra reveal distinct peaks for different carbon environments, including carbonyl carbons at approximately 288.5 electron volts, carbon atoms adjacent to nitrogen or oxygen at 286.0 electron volts, and aliphatic carbons at 285.0 electron volts [20] [21]. Oxygen 1s spectra typically show peaks for carbonyl oxygen atoms at higher binding energies compared to hydroxyl or ether oxygen atoms [20] [21].

Physicochemical Stability Under Physiological Conditions

The physicochemical stability of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate under physiological conditions is primarily determined by the differential hydrolytic susceptibility of its amide and ester bonds [22] [23]. Under physiological pH conditions (7.4), the ester linkage between D-alanine and D-lactic acid exhibits significantly greater hydrolytic lability compared to the amide bonds [22] [23].

Studies of D-lactic acid stability under physiological conditions demonstrate that D-lactate maintains chemical integrity in aqueous solutions at body temperature and neutral pH [22] [23]. However, the ester bond connecting D-alanine to D-lactic acid in the depsipeptide structure shows measurable hydrolysis rates that are pH and temperature dependent [22] [23].

| Physiological Parameter | Stability Effect | Half-life Range | Mechanism |

|---|---|---|---|

| pH 7.4, 37°C | Moderate ester hydrolysis | 2-6 hours | Base-catalyzed hydrolysis |

| pH 6.0, 37°C | Reduced hydrolysis rate | 6-12 hours | Decreased hydroxide activity |

| pH 8.0, 37°C | Accelerated hydrolysis | 1-3 hours | Enhanced base catalysis |

| pH 7.4, 25°C | Minimal hydrolysis | 12-24 hours | Reduced thermal activation |

Temperature effects on stability show that elevated temperatures significantly accelerate both amide and ester bond hydrolysis, with activation energies typical of peptide bond cleavage reactions [15] [16]. The presence of physiological enzymes, particularly esterases and peptidases, can dramatically reduce the stability of Acetyl-Lysine-D-Alanine-D-Lactic Acid Acetate in biological systems [24] [25].

Ionic strength effects demonstrate that increased salt concentrations can influence the hydrolysis kinetics through electrostatic interactions with charged residues [15] [16]. The acetate counter-ion provides buffering capacity that can moderate pH-induced stability changes [22] [23].

The differential stability of amide versus ester bonds in this depsipeptide structure enables selective hydrolysis pathways under controlled conditions [26] [22]. This property has been exploited in dynamic chemistry applications where the ester bonds undergo reversible formation and cleavage cycles while the amide bonds remain intact [26] [22].

Fundamental Principles of SPPS for Diacetyl Peptide Synthesis

Solid-phase peptide synthesis represents the most widely adopted methodology for producing Ac-Lys-D-Ala-D-lactic acid acetate, offering superior control over reaction conditions and product purity. The technique involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble polymer support, enabling facile purification between synthetic steps [5] [6]. For peptides containing both amide and ester bonds, such as Ac-Lys-D-Ala-D-lactic acid acetate, specialized protocols are required to preserve the labile ester linkage during synthesis.

The initial step involves attachment of the C-terminal D-lactic acid residue to the resin under mild conditions to prevent hydrolysis of the ester bond. Research has demonstrated that 2-chlorotrityl chloride resin provides optimal stability for peptides containing lactate esters, as it can be cleaved under weakly acidic conditions while maintaining the integrity of the ester functionality [7] [8]. The resin loading is typically performed using diisopropylethylamine (DIPEA) as a base, with reaction times ranging from 2-4 hours at room temperature to achieve complete attachment.

Following resin loading, the sequential addition of D-alanine and lysine residues proceeds through standard Fmoc-based chemistry. The coupling of Fmoc-D-Ala-OH to the resin-bound D-lactate is accomplished using N,N'-dicyclohexylcarbodiimide (DIC) and N-methylimidazole (NMI) to form the critical ester bond between D-alanine and D-lactic acid [8]. This coupling reaction typically requires 2-4 hours with gentle agitation to ensure complete conversion while minimizing racemization.

Optimization of Coupling Conditions

The coupling efficiency for lysine incorporation presents unique challenges due to the presence of both α-amino and ε-amino groups, both of which require acetylation to achieve the final diacetyl product. Protection strategies typically employ the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for the lysine side chain, which can be selectively removed using hydrazine without affecting the base-labile Fmoc protecting group [8].

Activation reagents play a crucial role in achieving high coupling efficiencies. Studies have shown that O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (HBTU) provides excellent results for standard amino acid couplings, yielding 85-95% coupling efficiency per cycle [9] [10]. However, for more challenging couplings involving sterically hindered amino acids or when higher yields are required, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) demonstrates superior reactivity [9] [10].

The optimal coupling conditions for Ac-Lys-D-Ala-D-lactic acid acetate synthesis involve using 2.0 equivalents of protected amino acid, 2.0 equivalents of HATU, and 4.0 equivalents of DIPEA in N,N-dimethylformamide (DMF) solvent [9] [10]. Reaction times of 10-60 minutes at room temperature are typically sufficient to achieve complete coupling, as confirmed by Kaiser ninhydrin tests.

Acetylation Protocols

The acetylation of both the N-terminal amino group and the lysine side chain amino group is accomplished using acetic anhydride in the presence of a suitable base. The standard protocol involves treating the deprotected peptide with acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30-60 minutes at room temperature [11]. This reaction effectively caps both amino groups, preventing further coupling and providing the desired diacetyl product.

Alternative acetylation methods include the use of N-acetylimidazole as a milder acetylating agent, which can be particularly useful for acid-sensitive peptides. The reaction conditions typically involve 5 equivalents of N-acetylimidazole in DMF or dichloromethane for 1-2 hours at room temperature, providing similar yields with reduced risk of side reactions [11].

Cleavage and Deprotection Strategies

The cleavage of Ac-Lys-D-Ala-D-lactic acid acetate from the resin requires careful optimization to preserve the ester bond while removing protecting groups. The use of 2-chlorotrityl chloride resin enables cleavage under mild acidic conditions using 33% trifluoroacetic acid (TFA) in dichloromethane [8]. This approach minimizes hydrolysis of the D-lactic acid ester while effectively removing Fmoc and other acid-labile protecting groups.

The cleavage reaction is typically performed at room temperature for 30-60 minutes, with the progress monitored by analytical reverse-phase high-performance liquid chromatography (RP-HPLC). The crude peptide is then precipitated using cold diethyl ether, collected by centrifugation, and washed to remove scavengers and side products [8].

Yield Analysis and Optimization

Solid-phase synthesis of Ac-Lys-D-Ala-D-lactic acid acetate typically yields 11-15% of pure product after purification, with the relatively low yield attributed to the challenges associated with ester bond formation and the multiple synthetic steps required [8]. Optimization strategies to improve yields include:

- Use of microwave-assisted synthesis to reduce reaction times and improve coupling efficiencies

- Implementation of double coupling procedures for challenging amino acid additions

- Optimization of resin loading to reduce steric hindrance

- Use of more efficient coupling reagents such as PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

The incorporation of these optimization strategies can potentially increase overall yields to 20-25% while maintaining product purity above 95% [12].

Liquid-Phase Synthesis Strategies

Solution-Phase Synthesis Approaches

Liquid-phase synthesis offers an alternative approach for producing Ac-Lys-D-Ala-D-lactic acid acetate, particularly advantageous for larger-scale production where the economics of solid-phase synthesis become prohibitive. The solution-phase approach involves the stepwise coupling of protected amino acids in organic solvents, followed by selective deprotection and purification steps [13] [14].

The synthetic strategy begins with the preparation of the D-alanyl-D-lactate ester through direct esterification of D-alanine with D-lactic acid. This reaction is typically performed using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, providing yields of 70-85% after purification [13] [14].

For the coupling reaction, protected D-alanine (typically Boc-D-Ala-OH) is activated with DCC and HOBt to form the corresponding benzotriazole ester. The D-lactic acid is then added as the nucleophile, with the reaction proceeding through nucleophilic attack on the activated ester to form the desired ester bond [13] [14]. This approach offers several advantages over solid-phase synthesis, including easier monitoring of reaction progress and the ability to purify intermediates.

Optimization of Coupling Reagents

The choice of coupling reagent significantly impacts both the yield and purity of the final product. Studies comparing different coupling systems have shown that the DCC/HOBt combination provides superior results for ester bond formation, with yields ranging from 75-90% compared to 60-75% for other coupling reagents [13] [14] [15].

The optimal reaction conditions involve using 1.2 equivalents of DCC, 1.2 equivalents of HOBt, and 1.0 equivalent each of the carboxylic acid and alcohol components. The reaction is typically performed in dichloromethane at 0°C for 30 minutes, followed by warming to room temperature and stirring for 2-4 hours [13] [14].

Alternative coupling reagents that have shown promise include:

- HATU/DIPEA system: Provides excellent yields (85-95%) but requires careful handling due to the potential for racemization

- EDC/HOBt system: Offers good yields (70-85%) with fewer side products

- PyBOP/DIPEA system: Demonstrates high efficiency (80-90%) but is more expensive

Lysine Incorporation and Protection Strategies

The incorporation of lysine into the growing peptide chain requires careful consideration of protecting group strategies to prevent unwanted side reactions. The most commonly employed approach involves the use of Nα-Boc and Nε-Fmoc protecting groups, which provide orthogonal protection allowing for selective deprotection [13] [14].

The coupling of protected lysine to the D-alanyl-D-lactate ester is performed using standard peptide coupling conditions with DCC/HOBt or HATU/DIPEA. The reaction typically requires 4-6 hours at room temperature to achieve complete conversion, with yields ranging from 70-85% depending on the specific conditions employed [13] [14].

Following lysine incorporation, the selective removal of the Nε-Fmoc protecting group is accomplished using 20% piperidine in DMF for 20 minutes. This deprotection is followed by acetylation of the exposed amino group using acetic anhydride and DIPEA [13] [14].

Purification Strategies for Liquid-Phase Synthesis

The purification of intermediates and final products in liquid-phase synthesis relies heavily on chromatographic techniques. Column chromatography using silica gel provides effective separation of the desired product from unreacted starting materials and side products [13] [14].

The typical purification protocol involves:

- Quenching the reaction with water to hydrolyze excess coupling reagents

- Extraction of the product into an appropriate organic solvent

- Concentration of the organic layer under reduced pressure

- Purification by flash column chromatography using a gradient of increasing polarity

The mobile phase typically consists of hexane/ethyl acetate or dichloromethane/methanol gradients, with the specific composition optimized based on the polarity of the target compound [13] [14].

Comparative Analysis of Liquid-Phase vs. Solid-Phase Approaches

Liquid-phase synthesis offers several advantages over solid-phase approaches, particularly for the production of Ac-Lys-D-Ala-D-lactic acid acetate:

- Scalability: Liquid-phase reactions can be more easily scaled to multi-gram quantities

- Cost-effectiveness: Avoids the need for expensive specialized resins and coupling reagents

- Monitoring: Reaction progress can be monitored by conventional analytical techniques

- Yield optimization: Individual steps can be optimized independently

However, solid-phase synthesis maintains advantages in terms of:

- Purification simplicity: Washing steps remove impurities without product loss

- Automation potential: Reactions can be automated using peptide synthesizers

- Reduced handling: Minimizes the number of purification steps required

The choice between approaches depends on the specific requirements of the synthesis, including scale, purity requirements, and available resources [13] [14].

Acetylation and Esterification Techniques

Acetylation Methodologies

The acetylation of amino groups in Ac-Lys-D-Ala-D-lactic acid acetate represents a critical step that determines both the yield and purity of the final product. Traditional acetylation methods employ acetic anhydride as the acetylating agent, which offers high reactivity and excellent yields when properly controlled [11] [16].

The standard acetylation protocol involves treating the deprotected peptide with 10 equivalents of acetic anhydride and 10 equivalents of DIPEA in DMF solvent. The reaction is typically performed at room temperature for 30-60 minutes, with monitoring by thin-layer chromatography or analytical HPLC to ensure complete conversion [11] [16]. This method achieves acetylation efficiencies of 90-95% for both the N-terminal and lysine side chain amino groups.

Alternative acetylation strategies include the use of acetyl chloride in the presence of a base, which provides rapid acetylation but requires careful temperature control to prevent side reactions. The reaction is performed at 0°C using 5 equivalents of acetyl chloride and 10 equivalents of triethylamine in dichloromethane, with reaction times of 15-30 minutes [11] [16].

Selective Acetylation Approaches

The selective acetylation of specific amino groups can be achieved through the use of different protecting group strategies and reaction conditions. For peptides containing multiple reactive sites, the use of N-acetylimidazole as a mild acetylating agent provides excellent selectivity with minimal side reactions [11] [16].

The reaction conditions for selective acetylation involve using 3-5 equivalents of N-acetylimidazole in DMF or dichloromethane at room temperature for 1-2 hours. This approach is particularly valuable when differential acetylation of amino groups is desired, as the reaction can be controlled through stoichiometry and reaction time [11] [16].

Studies have demonstrated that the pH of the reaction medium significantly affects the selectivity of acetylation. Maintaining the pH between 8-9 through the use of appropriate buffer systems enhances the selectivity for primary amino groups over secondary amines [16].

Esterification Techniques for D-Lactic Acid Integration

The formation of the critical ester bond between D-alanine and D-lactic acid requires specialized esterification techniques that preserve the stereochemical integrity of both components. The direct esterification approach using acid catalysis has been successfully employed for small-scale syntheses [17] [18].

The Fischer esterification method involves heating D-alanine and D-lactic acid in the presence of a catalytic amount of p-toluenesulfonic acid in methanol. The reaction is typically performed under reflux conditions for 4-6 hours, with water removal to drive the equilibrium toward ester formation [17] [18]. This method provides yields of 60-75% but requires careful control of reaction conditions to prevent racemization.

Alternative esterification approaches include the use of coupling reagents such as DCC/HOBt, which provide milder reaction conditions and higher yields. The reaction is performed in dichloromethane at room temperature, with yields typically ranging from 75-85% [17] [18].

Enzymatic Esterification Approaches

Enzymatic methods for ester bond formation offer advantages in terms of stereoselectivity and mild reaction conditions. Lipase-catalyzed esterification has been successfully applied to the synthesis of lactic acid esters, providing excellent enantioselectivity and high yields [19].

The enzymatic approach involves using Candida antarctica lipase B (CALB) to catalyze the esterification of D-alanine with D-lactic acid. The reaction is typically performed in an organic solvent such as toluene or hexane at 40-60°C for 12-24 hours [19]. This method provides yields of 70-90% with excellent preservation of stereochemical integrity.

The advantages of enzymatic esterification include:

- High stereoselectivity, maintaining the D-configuration of both amino acid components

- Mild reaction conditions that minimize side reactions

- Environmentally friendly approach with reduced chemical waste

- Potential for process intensification through enzyme immobilization

Optimization of Esterification Conditions

The optimization of esterification conditions requires careful consideration of multiple factors, including temperature, solvent selection, catalyst concentration, and reaction time. Studies have shown that the choice of solvent significantly impacts both the reaction rate and selectivity [19].

For chemical esterification methods, dichloromethane provides optimal results due to its ability to dissolve both reactants while maintaining low water content. The reaction temperature should be maintained below 30°C to minimize racemization, with reaction times of 2-4 hours typically sufficient for complete conversion [19].

Water content is a critical parameter that must be carefully controlled. The use of molecular sieves or other drying agents is essential to prevent hydrolysis of the ester bond during formation. Studies have demonstrated that water contents below 100 ppm are required for optimal yields [19].

The molar ratio of reactants also significantly affects the reaction outcome. Using a slight excess of the carboxylic acid component (1.1-1.2 equivalents) helps drive the reaction to completion while minimizing the formation of symmetric anhydrides [19].

Purification and Quality Control Measures

High-Performance Liquid Chromatography (HPLC) Purification

High-performance liquid chromatography represents the gold standard for purification of Ac-Lys-D-Ala-D-lactic acid acetate, providing exceptional resolution and purity levels essential for research and pharmaceutical applications. Reversed-phase HPLC (RP-HPLC) is the preferred method due to its compatibility with volatile mobile phases and superior separation efficiency for peptides [20] [21].

The purification protocol typically employs C18 columns with particle sizes of 5-10 μm for analytical separations and 10-20 μm for preparative work. The mobile phase consists of water containing 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile containing 0.08% TFA as solvent B [20] [21]. The gradient elution profile is optimized to achieve baseline separation of the target compound from closely related impurities.

A typical gradient profile for Ac-Lys-D-Ala-D-lactic acid acetate purification involves starting at 5% solvent B and increasing to 60% B over 45 minutes, followed by a steeper gradient to 90% B over 10 minutes for column cleaning [20] [21]. The flow rate is typically 1.0 mL/min for analytical columns and 10-50 mL/min for preparative columns, depending on the column dimensions.

Preparative Chromatography Optimization

Preparative chromatography requires careful optimization to achieve high throughput while maintaining resolution. The sample loading capacity is a critical parameter that must be balanced against resolution requirements. Studies have shown that loading up to 10-20 mg of crude peptide per gram of stationary phase provides optimal results [22] [23].

The selection of column dimensions significantly impacts purification efficiency. Columns with length-to-diameter ratios of 5:1 to 10:1 provide optimal balance between resolution and throughput. For large-scale purifications, columns with internal diameters of 2.5-5.0 cm and lengths of 25-50 cm are commonly employed [22] [23].

Temperature control during purification is essential to maintain consistent retention times and peak shapes. Most separations are performed at room temperature (20-25°C), although elevated temperatures (40-50°C) can be used to improve efficiency for difficult separations [22] [23].

Mass Spectrometry-Guided Purification

Mass spectrometry-guided purification represents a significant advancement in peptide purification technology, enabling real-time identification and collection of target compounds. This approach is particularly valuable for Ac-Lys-D-Ala-D-lactic acid acetate purification, where closely related impurities may be difficult to separate using conventional UV detection [24] [25].

The typical setup involves coupling the HPLC system to a mass spectrometer via an electrospray ionization (ESI) interface. A portion of the column effluent is directed to the mass spectrometer for compound identification, while the remainder is collected based on the mass spectral data [24] [25].

The advantages of mass-directed purification include:

- Real-time compound identification and purity assessment

- Reduced fraction collection and analysis time

- Improved confidence in product identity

- Ability to detect and collect minor components

Alternative Purification Techniques

Flash chromatography has emerged as a cost-effective alternative to HPLC for peptide purification, particularly for larger-scale preparations. The technique offers several advantages, including reduced solvent consumption, faster separation times, and lower equipment costs [26] [27].

The purification protocol involves loading the crude peptide onto a reversed-phase cartridge and eluting with a gradient of increasing organic solvent concentration. The typical mobile phase consists of water/acetonitrile with 0.1% formic acid, providing mass spectrometry-compatible conditions [26] [27].

Ion exchange chromatography can provide complementary selectivity for peptides with different charge characteristics. This technique is particularly useful for removing process-related impurities and achieving high-purity products [22] [28].

Quality Control Analytical Methods

The quality control of Ac-Lys-D-Ala-D-lactic acid acetate requires a comprehensive analytical approach that addresses identity, purity, and potency. Analytical HPLC provides the primary method for purity assessment, with specifications typically requiring >95% purity by peak area integration [29].

The analytical method validation must demonstrate:

- Specificity for the target compound in the presence of potential impurities

- Linearity over the expected concentration range

- Accuracy and precision within acceptable limits

- Stability under analytical conditions

Mass spectrometry provides definitive identification of the target compound and impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining molecular formulas and detecting structural modifications [29].

The quality control specifications for Ac-Lys-D-Ala-D-lactic acid acetate typically include:

- Identity confirmation by mass spectrometry

- Purity ≥95% by analytical HPLC

- Water content <5% by Karl Fischer titration

- Residual solvents within ICH limits

- Sterility and endotoxin testing for pharmaceutical applications

Comparative Analysis of Synthetic Routes

Efficiency Comparison of Synthetic Approaches

The comparative analysis of synthetic routes for Ac-Lys-D-Ala-D-lactic acid acetate reveals significant differences in efficiency, cost, and scalability. Solid-phase peptide synthesis (SPPS) demonstrates superior efficiency for small-scale preparations, achieving purities of 90-95% with minimal side reactions [30] [5]. However, the overall yield of 11-15% reflects the inherent losses associated with multiple synthetic steps and the challenges of ester bond formation [8].

Liquid-phase synthesis offers improved yields of 20-30% due to the ability to optimize individual reaction steps and purify intermediates. This approach is particularly advantageous for larger-scale preparations where the economics of solid-phase synthesis become prohibitive [13] [14]. The flexibility to monitor reaction progress and adjust conditions in real-time provides additional advantages in terms of reproducibility and quality control.

| Synthetic Route | Overall Yield | Purity | Scale | Cost Index |

|---|---|---|---|---|

| SPPS | 11-15% | 90-95% | 1-100 mg | 100 |

| Liquid-phase | 20-30% | 85-92% | 100 mg-10 g | 60 |

| Enzymatic | 15-25% | 95-98% | 10 mg-1 g | 150 |

| Hybrid approach | 25-35% | 92-96% | 1-10 g | 80 |

Cost-Benefit Analysis

The economic considerations of different synthetic routes reveal important trade-offs between initial investment, operating costs, and product quality. SPPS requires significant capital investment in specialized equipment and resins but offers advantages in terms of automation and reduced labor costs [5] [6].

The cost structure for SPPS includes:

- Resin costs: $50-200 per gram of product

- Coupling reagents: $30-100 per gram of product

- Solvents and purification: $20-50 per gram of product

- Labor and overhead: $40-80 per gram of product

- Total cost: $140-430 per gram of product

Liquid-phase synthesis demonstrates lower reagent costs but requires more intensive purification procedures:

- Starting materials: $20-60 per gram of product

- Coupling reagents: $15-40 per gram of product

- Purification solvents: $30-80 per gram of product

- Labor and overhead: $60-120 per gram of product

- Total cost: $125-300 per gram of product

Scalability Assessment

The scalability of different synthetic approaches varies significantly based on the limitations of each method. SPPS is inherently limited by the capacity of synthesis vessels and the efficiency of resin-based reactions. Typical batch sizes range from 1-100 mg, with larger scales requiring multiple parallel reactions [5] [6].

Liquid-phase synthesis offers superior scalability due to the use of conventional reaction vessels and established chemical processes. Batch sizes of 1-10 grams are readily achievable using standard laboratory equipment, with potential for further scale-up using pilot-plant facilities [13] [14].

The scalability factors include:

- Equipment requirements and availability

- Reagent costs and availability at scale

- Purification capacity and efficiency

- Quality control considerations

- Regulatory compliance requirements

Environmental Impact Assessment

The environmental impact of different synthetic routes represents an increasingly important consideration in route selection. SPPS generates significant volumes of organic waste due to the extensive washing steps required throughout the synthesis. Typical waste generation ranges from 50-200 mL of organic solvent per gram of product [5] [6].

Liquid-phase synthesis can be optimized to reduce waste generation through the use of recyclable solvents and efficient purification procedures. The implementation of green chemistry principles, such as solvent recovery and atom economy optimization, can significantly reduce the environmental footprint [13] [14].

Environmental impact factors include:

- Solvent consumption and waste generation

- Energy requirements for heating and cooling

- Water usage for purification and cleaning

- Greenhouse gas emissions from manufacturing

- Waste disposal and treatment costs

Quality and Purity Considerations

The quality and purity of Ac-Lys-D-Ala-D-lactic acid acetate varies significantly depending on the synthetic route employed. SPPS typically provides the highest purity products due to the simplicity of purification procedures and the reduced potential for side reactions [30] [5].

The key quality parameters include:

- Chemical purity (>95% required for research applications)

- Stereochemical integrity (maintenance of D-configuration)

- Residual solvent content (<1000 ppm for most applications)

- Impurity profile and characterization

- Stability under storage conditions

Liquid-phase synthesis may require additional purification steps to achieve comparable purity levels, but offers advantages in terms of impurity identification and removal. The ability to isolate and characterize intermediates provides valuable information for quality control and process optimization [13] [14].

Recommendations for Route Selection

The selection of the optimal synthetic route for Ac-Lys-D-Ala-D-lactic acid acetate depends on several factors, including the required scale, purity specifications, timeline, and budget constraints. For research applications requiring small quantities (1-100 mg) with high purity, SPPS represents the preferred approach due to its simplicity and reliability [30] [5].

For larger-scale preparations (>100 mg) or cost-sensitive applications, liquid-phase synthesis offers advantages in terms of efficiency and economics. The hybrid approach, combining the benefits of both methods, may represent the optimal solution for many applications [13] [14].

The decision matrix for route selection should consider:

- Scale requirements and timeline

- Purity and quality specifications

- Budget constraints and cost considerations

- Available equipment and expertise

- Regulatory requirements and documentation

- Environmental impact and sustainability